molecular formula C10H13NO4 B15210111 Methyl [(1R)-1-(furan-2-yl)-3-oxobutyl]carbamate CAS No. 865086-36-8

Methyl [(1R)-1-(furan-2-yl)-3-oxobutyl]carbamate

Cat. No.: B15210111
CAS No.: 865086-36-8
M. Wt: 211.21 g/mol
InChI Key: APBPKEYJGWNWEE-MRVPVSSYSA-N
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Description

®-Methyl (1-(furan-2-yl)-3-oxobutyl)carbamate is a chemical compound that features a furan ring, a carbamate group, and a ketone functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl (1-(furan-2-yl)-3-oxobutyl)carbamate typically involves the reaction of a furan derivative with a carbamate precursor under controlled conditions. One common method involves the use of ®-1-(furan-2-yl)ethanol as a starting material, which is then converted to the desired carbamate through a series of steps including oxidation and carbamation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

®-Methyl (1-(furan-2-yl)-3-oxobutyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various furan derivatives, alcohols, and substituted carbamates .

Scientific Research Applications

®-Methyl (1-(furan-2-yl)-3-oxobutyl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of ®-Methyl (1-(furan-2-yl)-3-oxobutyl)carbamate involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the carbamate group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-Methyl (1-(furan-2-yl)-3-oxobutyl)carbamate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its chiral nature also adds to its uniqueness, making it a valuable compound for asymmetric synthesis and chiral studies .

Properties

CAS No.

865086-36-8

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

methyl N-[(1R)-1-(furan-2-yl)-3-oxobutyl]carbamate

InChI

InChI=1S/C10H13NO4/c1-7(12)6-8(11-10(13)14-2)9-4-3-5-15-9/h3-5,8H,6H2,1-2H3,(H,11,13)/t8-/m1/s1

InChI Key

APBPKEYJGWNWEE-MRVPVSSYSA-N

Isomeric SMILES

CC(=O)C[C@H](C1=CC=CO1)NC(=O)OC

Canonical SMILES

CC(=O)CC(C1=CC=CO1)NC(=O)OC

Origin of Product

United States

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